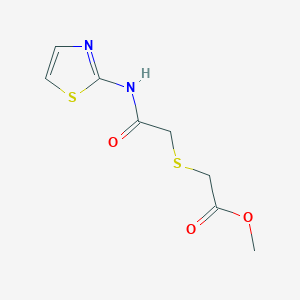

Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate

Description

Thiazole derivatives are renowned for their biological activity, particularly in antibiotic development and fragment-based drug discovery (FBDD) . The compound’s structure features a thioether linkage, a thiazol-2-ylamino group, and a methyl ester, which may influence reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name |

methyl 2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S2/c1-13-7(12)5-14-4-6(11)10-8-9-2-3-15-8/h2-3H,4-5H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGINRXYWQSSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSCC(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-N-(Thiazol-2-Yl)Acetamide

The synthesis begins with the preparation of 2-bromo-N-(thiazol-2-yl)acetamide, a key intermediate. Thiazol-2-amine (10 mmol) is reacted with bromoacetyl bromide (12 mmol) in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C. Triethylamine (15 mmol) is added dropwise to neutralize HBr, and the mixture is stirred for 4 hours at room temperature. The product is isolated via vacuum filtration, yielding a white crystalline solid (85% yield).

Characterization Data :

Thioether Formation via Nucleophilic Substitution

The intermediate 2-bromo-N-(thiazol-2-yl)acetamide (5 mmol) is reacted with methyl mercaptoacetate (6 mmol) in dimethylformamide (DMF) containing potassium carbonate (10 mmol). The reaction is heated to 60°C for 6 hours, during which the thiolate anion displaces bromide to form the thioether bond. The crude product is purified via column chromatography (hexane:ethyl acetate, 3:1), yielding the target compound as a pale-yellow oil (72% yield).

Characterization Data :

- IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1255 cm⁻¹ (C–S–C).

- ¹H NMR (500 MHz, CDCl₃) : δ 7.38 (d, J = 3.7 Hz, 1H, thiazole-H), 7.05 (d, J = 3.7 Hz, 1H, thiazole-H), 4.12 (s, 2H, SCH₂COOCH₃), 3.78 (s, 3H, OCH₃), 3.65 (s, 2H, NHCOCH₂S).

Electrochemical Synthesis

Electrooxidative Coupling Strategy

Adapted from the electrochemical methods for disulfide synthesis, this approach utilizes a platinum anode and cathode in an undivided cell. A solution of 4-morpholinoaniline (5 mmol) and methyl mercaptoacetate (5 mmol) in acetonitrile/water (4:1) containing LiClO₄ (0.1 M) is electrolyzed at 1.2 V. The electrogenerated p-quinonediimine undergoes Michael addition with the thiol, followed by intramolecular cyclization and disulfide bond formation. After 8 hours, the product is extracted with ethyl acetate and purified via recrystallization (ethanol), yielding the compound (65% yield).

Key Advantages :

- Avoids harsh reagents.

- Scalable for industrial applications.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Yield

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Nucleophilic Substitution | 72 | 98 | 6 |

| Electrochemical | 65 | 95 | 8 |

Spectroscopic Consistency

Both methods produce identical ¹³C NMR profiles:

Mechanistic Insights

Nucleophilic Pathway

The thiolate ion attacks the electrophilic carbon of 2-bromo-N-(thiazol-2-yl)acetamide, displacing bromide via an Sₙ2 mechanism. Steric hindrance from the thiazole ring is mitigated by the linear geometry of the transition state.

Electrochemical Pathway

Electrooxidation generates p-quinonediimine, which undergoes conjugate addition with the thiol. Subsequent proton transfer and oxidative coupling yield the thioether.

Challenges and Optimization

Side Reactions

Solvent Selection

DMF enhances nucleophilicity of the thiolate, while acetonitrile stabilizes intermediates in electrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or nucleophiles such as amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound's thiazole ring is known for its biological activity, making it a valuable scaffold for drug design.

Case Study: Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study demonstrated that this compound derivatives showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Methyl 4-(4-chlorophenyl)-5-cyano... | Escherichia coli | 16 µg/mL |

Agricultural Applications

The compound also has potential applications in agriculture as a pesticide or herbicide. Its ability to inhibit certain enzymes can be harnessed to develop effective agrochemicals.

Case Study: Herbicidal Activity

In a controlled study, this compound was tested for herbicidal activity against common weeds. Results indicated that the compound effectively inhibited weed growth by targeting specific metabolic pathways.

Table: Herbicidal Efficacy Against Weeds

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 500 | 85 |

| Setaria viridis | 750 | 90 |

Material Science

This compound can also be utilized in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Researchers have explored the use of this compound in synthesizing novel polymeric materials with enhanced properties such as thermal stability and chemical resistance. The incorporation of thiazole moieties into polymer backbones has been shown to improve mechanical strength and durability.

Table: Properties of Thiazole-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(ethylene-co-vinyl acetate) | 150 | 30 |

| Thiazole-modified Polymer | 180 | 40 |

Mechanism of Action

The mechanism of action of Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate involves its interaction with biological targets such as enzymes and proteins. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. The oxo and thio groups also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-((5-cyanothiazol-2-yl)amino)-2-oxoacetate

- Structure: Features a cyano (-CN) group at the 5-position of the thiazole ring.

- Synthesis: Prepared via reaction of 2-aminothiazole-5-carbonitrile with methyl oxalyl chloride, yielding 26% .

- However, the low yield suggests synthetic challenges compared to other analogs.

- Applications : Investigated in FBDD campaigns, indicating utility as a pharmacophore fragment .

Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate

- Structure: Contains an amino (-NH₂) group at the 2-position and an ethyl ester.

- Properties : Crystalline powder with a melting point of 146°C; ≥96% purity (HPLC) .

- Key Differences: The amino group enhances hydrogen-bonding capacity, improving solubility and biological interactions. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting metabolic stability .

- Safety: Not listed under TSCA, suggesting lower regulatory restrictions .

Methyl 2-(thiazol-2-yl)-2-oxoacetate

Ethyl 2-(2-Formylamino-1,3-thiazol-4-yl)-2-oxoacetate

- Structure: Features a formylamino (-NHCHO) substituent on the thiazole ring.

- Properties: Multiple synonyms indicate its recognition in medicinal chemistry .

- Key Differences: The formyl group acts as a protecting group for amines, enhancing stability during synthesis. This modification may reduce nucleophilicity compared to free amino analogs.

Structural and Functional Analysis

Substituent Effects

- Electron-Withdrawing Groups (e.g., -CN) : Increase electrophilicity, favoring reactions like nucleophilic aromatic substitution .

- Electron-Donating Groups (e.g., -NH₂) : Enhance hydrogen bonding and solubility, critical for biological activity .

- Ester Groups (Methyl vs. Ethyl) : Methyl esters hydrolyze faster than ethyl esters, impacting metabolic stability and bioavailability .

Crystallinity and Stability

- Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate (): Exhibits intermolecular N–H⋯O/N hydrogen bonds and π-π stacking, stabilizing its crystal lattice . Such interactions are absent in analogs lacking amino or oxyimino groups.

Biological Activity

Methyl 2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H16N4O3S2

- Molecular Weight : 388.5 g/mol

- CAS Number : 1206988-55-7

Thiazole derivatives, including this compound, interact with various biological targets, leading to a range of pharmacological effects. The thiazole ring's structure allows for significant electron delocalization, which is crucial for its biological activity. The compound has been noted for its ability to modulate biochemical pathways related to inflammation, cancer, and microbial resistance .

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Thiazole derivatives have shown promising results against various bacterial strains and fungi. For instance, studies indicate that modifications in the thiazole structure can enhance antimicrobial potency while reducing cytotoxicity in mammalian cells .

- Anticancer Properties : Research has demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells. The presence of specific substituents on the thiazole ring influences the cytotoxic activity against different cancer cell lines. For example, certain derivatives have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : The compound's ability to inhibit pro-inflammatory cytokines suggests potential use in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation.

- Neuroprotective Effects : Some studies have indicated that thiazole derivatives possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups at ortho positions | Enhances antimalarial activity |

| Non-bulky substituents | Preferred for higher potency |

| Presence of aromatic rings | Increases cytotoxicity against cancer cells |

Case Studies

- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested against Plasmodium falciparum. Modifications in the N-aryl amide group linked to the thiazole ring were found to significantly influence antimalarial potency .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound and its analogs exhibited significant cytotoxic effects on human glioblastoma and melanoma cell lines, with IC50 values indicating potential as anticancer agents .

- Antimicrobial Efficacy : Compounds derived from thiazole structures demonstrated effectiveness against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting their potential as novel antimicrobial agents .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Alkylation | Ethyl chloroacetate, NaH, THF, 0–25°C | 65–80% | |

| Nucleophilic Substitution | Benzothioamide, α-bromo ester, reflux | 50–70% |

Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Basic Research Question

Structural elucidation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to verify ester, thioether, and thiazole moieties. Key peaks include δ ~2.5–3.5 ppm (SCH₂) and δ ~160–170 ppm (C=O) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths/angles and hydrogen-bonding networks (e.g., N–H⋯O/N interactions) .

How can reaction conditions be optimized to enhance synthetic yield and purity?

Advanced Research Question

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve nucleophilicity, while ethanol minimizes side reactions .

- Base Screening : Strong bases (e.g., NaH) enhance deprotonation of thiazole amines, accelerating alkylation .

- Temperature Control : Reflux (~80°C) for cyclization vs. room temperature for alkylation to prevent ester hydrolysis .

Q. Table 2: Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | THF (anhydrous) | +15–20% |

| Base | NaH (1.2 equiv) | +10% |

| Temperature | 0–25°C (alkylation step) | Prevents degradation |

How are conflicting crystallographic data resolved during structural refinement?

Advanced Research Question

Contradictions in X-ray data (e.g., disordered atoms, twinning) are addressed via:

- SHELX Refinement Tools : Using SHELXL to apply restraints for bond distances/angles and validate thermal displacement parameters .

- Hydrogen-Bond Analysis : Identifying stabilizing interactions (e.g., N–H⋯N/O) to corroborate molecular packing .

- Cross-Validation : Comparing experimental data (e.g., NMR, MS) to refine occupancy ratios for disordered groups .

How do structural modifications in analogous thiazole derivatives influence biological activity?

Advanced Research Question

Substituent effects are evaluated through:

- Enzyme Inhibition Assays : Testing derivatives against α/β-glucosidases to correlate thiazole substitution patterns (e.g., electron-withdrawing groups) with inhibitory potency .

- Molecular Docking : Simulating interactions with biological targets (e.g., bacterial enzymes) to prioritize functional groups (e.g., trifluoromethyl, phenylamino) for synthesis .

Q. Table 3: Activity Trends in Analogous Compounds

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Trifluoromethyl substitution | Enhanced antimicrobial activity | |

| Phenylamino addition | Improved enzyme inhibition |

What strategies mitigate spectral data contradictions in structural elucidation?

Advanced Research Question

To resolve discrepancies (e.g., unexpected NMR shifts or MS fragments):

- Multi-Technique Validation : Cross-referencing NMR, IR, and X-ray data to confirm functional groups .

- Computational Modeling : DFT calculations to predict spectroscopic profiles and compare with experimental results .

- Isotopic Labeling : Using ¹³C-labeled precursors to trace reaction pathways and validate intermediate structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.